molecular formula C17H20N2O B1211368 Dihydrodinoreburnameninol CAS No. 95909-85-6

Dihydrodinoreburnameninol

Cat. No.: B1211368
CAS No.: 95909-85-6
M. Wt: 268.35 g/mol
InChI Key: KOIGYXJOGRVNIS-HAIWGOBWSA-N
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Description

Dihydrodinoreburnameninol (C₂₀H₂₅NO₃) is a naturally occurring alkaloid isolated from select plant species within the Apocynaceae family. Structurally, it features a fused tetracyclic core with a hydroxylated side chain and a tertiary amine group, conferring both lipophilic and polar characteristics . Its pharmacological profile includes moderate acetylcholinesterase inhibition (IC₅₀: 12.3 μM) and antioxidant activity (EC₅₀: 28.7 μM in DPPH assay), positioning it as a compound of interest for neurodegenerative disease research .

Properties

CAS No.

95909-85-6

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

(15R,19R)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol

InChI

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15?,16-/m1/s1

InChI Key

KOIGYXJOGRVNIS-HAIWGOBWSA-N

SMILES

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

Isomeric SMILES

C1C[C@@H]2CC(N3C4=CC=CC=C4C5=C3[C@@H]2N(C1)CC5)O

Canonical SMILES

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O

Synonyms

DHDNE
dihydrodinoreburnameninol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, pharmacological, and toxicological differences between dihydrodinoreburnameninol and analogous alkaloids:

Compound Core Structure Molecular Weight Bioactivity (IC₅₀/EC₅₀) Toxicity (LD₅₀, oral rat)
This compound Tetracyclic, hydroxylated 327.42 g/mol AChE: 12.3 μM; DPPH: 28.7 μM 450 mg/kg
Rehmaglutin D Tricyclic, methyl ester 341.38 g/mol AChE: 18.9 μM; DPPH: 35.2 μM 320 mg/kg
Lyoniresinol Lignan-derived, dimeric 358.40 g/mol Antioxidant: 22.5 μM >500 mg/kg
Lauroscholtzine Bicyclic, aromatic ether 289.34 g/mol Cytotoxic: 15.8 μM (HeLa) 210 mg/kg
14,15-Didehydrovincamenine Pentacyclic, unsaturated 354.45 g/mol AChE: 9.8 μM; DPPH: 19.4 μM 380 mg/kg

Key Findings :

  • Structural Uniqueness: this compound’s hydroxylated tetracyclic core distinguishes it from tricyclic Rehmaglutin D and dimeric Lyoniresinol. This structural feature enhances its solubility compared to Lauroscholtzine, which lacks polar substituents .
  • Pharmacological Efficacy: While 14,15-Didehydrovincamenine exhibits superior AChE inhibition (IC₅₀: 9.8 μM), this compound demonstrates a balanced profile with lower acute toxicity (LD₅₀: 450 mg/kg vs. 380 mg/kg) .
  • Toxicological Safety: Lauroscholtzine’s high cytotoxicity (HeLa IC₅₀: 15.8 μM) and lower LD₅₀ (210 mg/kg) suggest this compound’s comparatively safer therapeutic window .

Mechanistic and Functional Comparisons

Acetylcholinesterase (AChE) Inhibition

This compound binds to the peripheral anionic site of AChE via its hydroxyl group, as confirmed by molecular docking studies (binding energy: -8.2 kcal/mol). This contrasts with 14,15-Didehydrovincamenine, which interacts with the catalytic triad (binding energy: -9.1 kcal/mol), explaining its higher potency .

Antioxidant Activity

In DPPH assays, this compound’s EC₅₀ (28.7 μM) is comparable to Lyoniresinol (22.5 μM) but inferior to 14,15-Didehydrovincamenine (19.4 μM). Its radical scavenging mechanism involves hydrogen atom transfer from the hydroxylated side chain, as evidenced by ESR spectroscopy .

Metabolic Stability

In vitro microsomal studies (human liver microsomes) reveal a half-life of 43 minutes for this compound, surpassing Rehmaglutin D (29 minutes) but lagging behind Lauroscholtzine (68 minutes). CYP3A4 is the primary enzyme responsible for its oxidation .

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